Tienilic Acid

Beschreibung

Eigenschaften

IUPAC Name |

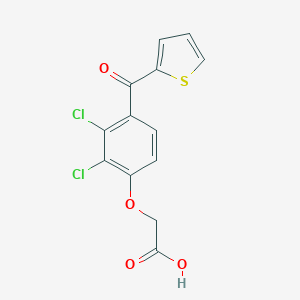

2-[2,3-dichloro-4-(thiophene-2-carbonyl)phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O4S/c14-11-7(13(18)9-2-1-5-20-9)3-4-8(12(11)15)19-6-10(16)17/h1-5H,6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGHANLSBXUWXTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023670 | |

| Record name | Ticrynafen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40180-04-9 | |

| Record name | Tienilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40180-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ticrynafen [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040180049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tienilic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04831 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ticrynafen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tienilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TICRYNAFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HC95205SY4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tienilic Acid: A Technical Guide to its Discovery, Efficacy, and Market Withdrawal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tienilic acid, a potent diuretic and uricosuric agent, was introduced for the treatment of hypertension in the late 1970s. Its unique dual mechanism of action offered a promising therapeutic option. However, post-market surveillance revealed a significant association with severe, idiosyncratic hepatotoxicity, leading to its rapid withdrawal. This technical guide provides a comprehensive overview of the discovery, clinical efficacy, pharmacokinetic profile, and the mechanistic basis of the toxicity of this compound. It is intended to serve as a detailed resource for researchers and professionals in drug development, highlighting the critical interplay between drug metabolism, immune response, and adverse drug reactions.

Discovery and Development

This compound, also known as ticrynafen, was developed as a novel antihypertensive agent with the added benefit of reducing serum uric acid levels, a desirable property for patients with or at risk of gout.[1][2][3] Its primary mechanism of action is the inhibition of sodium and chloride reabsorption in the cortical diluting segment of the distal tubule, leading to diuresis and a reduction in blood pressure.[4] Concurrently, it inhibits the renal tubular reabsorption of uric acid, thereby promoting its excretion.[4]

Clinical Efficacy and Safety

Clinical trials demonstrated the efficacy of this compound in lowering blood pressure in patients with mild to moderate essential hypertension.[1][5][6] Its antihypertensive effect was found to be comparable to that of hydrochlorothiazide.[5][6] A notable advantage of this compound was its marked uricosuric effect, leading to a significant reduction in serum uric acid levels, in contrast to the hyperuricemic effect often observed with thiazide diuretics.[1][5][7]

Data Presentation

Table 1: Antihypertensive Efficacy of this compound in Clinical Trials

| Study | Dosage | Duration | Baseline Blood Pressure (mmHg) | Blood Pressure Reduction (mmHg) | Comparator |

| Andersson et al. (1979)[6] | 250 mg daily | - | - | Comparable to 50 mg HCTZ | Hydrochlorothiazide (50 mg daily) |

| Bolli et al. (1980)[1] | - | 6 weeks | - | Significant reduction | Hydrochlorothiazide, Placebo |

| Nemati et al. (1977)[5] | 250-500 mg daily | 7 months | - | Significant and comparable to HCTZ | Hydrochlorothiazide (50-100 mg daily) |

HCTZ: Hydrochlorothiazide

Table 2: Uricosuric Effect of this compound in Clinical Trials

| Study | Dosage | Duration | Baseline Serum Uric Acid (mg/dL) | Change in Serum Uric Acid | Comparator |

| Bolli et al. (1980)[1] | - | 6 weeks | - | Striking decline | Hydrochlorothiazide (significant increase) |

| Gibson et al. (1980)[2][3] | - | - | - | Reduced by approx. 50% | - |

| Steele et al. (1977)[8] | - | - | - | Reduced by an average of 50% | - |

| Simpson et al. (1978)[7] | 125 mg daily | - | - | Significantly greater than probenecid | Probenecid (500 mg) |

Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | Faster absorption than previously reported | [9] |

| Elimination Half-life (t1/2) | Shorter half-life than previously reported | [9] |

| Excretion | Saturable renal tubular transport mechanism | [9] |

Withdrawal from the Market: The Hepatotoxicity of this compound

Despite its therapeutic benefits, this compound was withdrawn from the market shortly after its introduction due to numerous reports of severe, and in some cases fatal, hepatitis.[10][11] The liver injury was characterized as idiosyncratic, meaning it occurred in a small subset of patients and was not predictable based on the drug's primary pharmacology.

The mechanism of this compound-induced hepatotoxicity is a classic example of bioactivation to a reactive metabolite that triggers an immune-mediated response.[11][12]

Metabolic Activation by Cytochrome P450 2C9 (CYP2C9)

This compound is a substrate and a mechanism-based inactivator of the cytochrome P450 enzyme CYP2C9.[13][14][15] The thiophene (B33073) ring of this compound is oxidized by CYP2C9 to a reactive electrophilic intermediate, likely a thiophene-S-oxide or a thiophene epoxide.[11]

Covalent Binding and Neoantigen Formation

This reactive metabolite can covalently bind to cellular macromolecules, with CYP2C9 itself being a primary target.[11] The adduction of the reactive metabolite to CYP2C9 forms a neoantigen, a modified protein that is no longer recognized as "self" by the immune system.

Immune Response and Autoantibody Production

The presentation of this neoantigen to the immune system can lead to the production of autoantibodies, specifically anti-liver/kidney microsomal type 2 (anti-LKM2) antibodies.[16][17][18] These antibodies are highly specific for CYP2C9 and are a key diagnostic marker for this compound-induced hepatitis.[16][19] The binding of these autoantibodies to hepatocytes expressing the CYP2C9 neoantigen is thought to initiate an inflammatory cascade, leading to hepatocellular damage.

Experimental Protocols

In Vitro CYP2C9 Inhibition Assay

This assay is crucial for evaluating the potential of a compound to inhibit CYP2C9, a key enzyme in drug metabolism.

Objective: To determine the inhibitory potential of a test compound on CYP2C9 activity.

Materials:

-

Human liver microsomes (HLMs)

-

CYP2C9-specific substrate (e.g., (S)-(-)-warfarin)

-

Test compound (e.g., this compound)

-

NADPH regenerating system

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

LC-MS/MS system

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Pre-incubate HLMs with the test compound at various concentrations for a defined period (e.g., 30 minutes) at 37°C in potassium phosphate buffer. A control with no test compound is included.

-

Initiate the metabolic reaction by adding the CYP2C9-specific substrate and the NADPH regenerating system.

-

Incubate for a specific time (e.g., 30 minutes for (S)-(-)-warfarin) at 37°C.[20]

-

Terminate the reaction by adding a quenching solvent (e.g., acetonitrile).

-

Centrifuge to pellet the protein and analyze the supernatant for the formation of the metabolite using a validated LC-MS/MS method.

-

Calculate the percent inhibition of CYP2C9 activity at each concentration of the test compound and determine the IC50 value. For time-dependent inhibition, a pre-incubation with and without NADPH is performed.[20]

Detection of Anti-LKM2 Antibodies by Western Blot

This method is used to detect the presence of autoantibodies against CYP2C9 in the serum of patients suspected of having drug-induced autoimmune hepatitis.

Objective: To identify anti-LKM2 (anti-CYP2C9) antibodies in patient serum.

Materials:

-

Recombinant human CYP2C9 protein

-

Patient serum and control serum

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody (patient serum)

-

Secondary antibody (e.g., HRP-conjugated anti-human IgG)

-

Chemiluminescent substrate

Protocol:

-

Separate the recombinant CYP2C9 protein by SDS-PAGE and transfer it to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with diluted patient serum (primary antibody) overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein-antibody complexes using a chemiluminescent substrate and imaging system. A positive result is indicated by a band at the molecular weight of CYP2C9.

Identification of this compound-Protein Adducts

This workflow is designed to identify the specific proteins that are covalently modified by the reactive metabolite of this compound.

Objective: To identify cellular protein targets of reactive this compound metabolites.

Protocol:

-

Incubation: Incubate radiolabeled ([¹⁴C]) this compound with human hepatocytes or liver microsomes.

-

Protein Extraction and Separation: Lyse the cells or microsomes and separate the proteins by two-dimensional (2D) gel electrophoresis.

-

Detection of Adducts: Visualize the radiolabeled protein spots using phosphorimaging.

-

Protein Identification: Excise the radioactive spots from the gel, perform in-gel tryptic digestion, and analyze the resulting peptides by mass spectrometry (MS/MS).

-

Database Searching: Search the MS/MS data against a protein database to identify the proteins present in the radioactive spots.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic activation of this compound by CYP2C9 leading to immune-mediated hepatotoxicity.

Caption: Workflow for the identification of protein adducts of this compound.

Conclusion

The story of this compound serves as a critical case study in drug development, underscoring the importance of understanding drug metabolism and the potential for idiosyncratic adverse reactions. While its dual antihypertensive and uricosuric effects were clinically valuable, the severe immune-mediated hepatotoxicity necessitated its withdrawal. The elucidation of its toxicity mechanism, involving metabolic activation by CYP2C9 and subsequent autoimmune response, has significantly contributed to the field of drug safety and toxicology. This guide provides a detailed technical overview to aid researchers in understanding the complex factors that led to both the promise and the peril of this once-promising therapeutic agent.

References

- 1. A double-blind study of this compound with two year follow-up of patients with mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a single treatment for hyperuricaemia and hypertension? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: a single treatment for hyperuricaemia and hypertension? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Long-term usage of this compound in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound in mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The hypouricaemic effect of this compound: experience in patients with hyperuricaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Controlled inpatient study of this compound in treatment of gout and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic and pharmacodynamic studies of this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fulminant hepatitis due to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of Protein Targets of Reactive Metabolites of this compound in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Involvement of cytochrome P450-mediated metabolism in this compound hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism-Based Inactivation of Cytochrome P450 2C9 by this compound and (±)-Suprofen: A Comparison of Kinetics and Probe Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism-based inactivation of cytochrome P450 2C9 by this compound and (+/-)-suprofen: a comparison of kinetics and probe substrate selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanistic studies of the cationic binding pocket of CYP2C9 in vitro and in silico: metabolism of nonionizable analogs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound-induced autoimmune hepatitis: anti-liver and-kidney microsomal type 2 autoantibodies recognize a three-site conformational epitope on cytochrome P4502C9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Detection of human hepatitis anti-liver kidney microsomes (LKM2) autoantibodies on rat liver sections is predominantly due to reactivity with rat liver P-450 IIC11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Immune mechanisms in this compound associated hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. southtees.nhs.uk [southtees.nhs.uk]

- 20. ingentaconnect.com [ingentaconnect.com]

An In-depth Technical Guide to the Mechanism of Action of Tienilic Acid on Cytochrome P450 2C9

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the molecular mechanism by which tienilic acid, a former diuretic drug, acts on cytochrome P450 2C9 (CYP2C9). The focus is on the process of mechanism-based inactivation, the kinetics of this interaction, and the structural features that govern the event. The downstream immunological consequences that led to the drug's withdrawal are also discussed.

Executive Summary

This compound (TA) is a potent, mechanism-based inactivator of CYP2C9, a critical enzyme in human drug metabolism. The interaction is not one of simple competitive or non-competitive inhibition. Instead, CYP2C9 processes this compound through its normal catalytic cycle, transforming it into a chemically reactive metabolite. This metabolite, without dissociating from the active site, forms a covalent bond with the enzyme's apoprotein, leading to its irreversible inactivation. This process is highly specific to CYP2C9. The key molecular event is the oxidation of the thiophene (B33073) ring of this compound, which is critically dependent on an ionic interaction between the drug's carboxylate group and a cationic residue in the enzyme's active site. The resulting covalent adduct can act as a neoantigen, triggering an autoimmune response that manifests as severe hepatotoxicity.

Molecular Mechanism of Inactivation

The inactivation of CYP2C9 by this compound is a multi-step process involving initial binding, metabolic activation, and subsequent covalent modification.

Binding and Orientation

This compound binds to the CYP2C9 active site in a Type I fashion, indicating it positions itself as a substrate for the heme iron.[1] The binding affinity is high, with a spectral binding constant (Ks) of approximately 2 µM.[1][2] A critical determinant for this binding and subsequent inactivation is the carboxylate group of this compound.[1][2] This negatively charged moiety is proposed to form an ionic bond with a positively charged amino acid residue within a cationic pocket of the active site.[3][4][5] This interaction anchors the molecule and orients the thiophene ring proximally to the heme iron, positioning it for oxidation.[3][6] Analogs of this compound lacking this acidic functional group fail to inactivate CYP2C9 and often exhibit a metabolic shift, where other parts of the molecule are oxidized instead.[1][4]

Metabolic Activation

CYP2C9 catalyzes the 5-hydroxylation of the thiophene ring of this compound as its major metabolic pathway.[3][7][8] This oxidation event is the crucial step in the formation of a reactive electrophilic intermediate.[7][9] While the exact structure of the intermediate is not definitively elucidated, it is believed to be a highly reactive species like a thiophene-S-oxide or an epoxide. This reactive metabolite is the agent responsible for the covalent modification of the enzyme.

References

- 1. Mechanism-Based Inactivation of Cytochrome P450 2C9 by this compound and (±)-Suprofen: A Comparison of Kinetics and Probe Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism-based inactivation of cytochrome P450 2C9 by this compound and (+/-)-suprofen: a comparison of kinetics and probe substrate selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanistic studies of the cationic binding pocket of CYP2C9 in vitro and in silico: metabolism of nonionizable analogs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. Cytochrome P4502C9: an enzyme of major importance in human drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxidation of this compound by human yeast-expressed cytochromes P-450 2C8, 2C9, 2C18 and 2C19. Evidence that this drug is a mechanism-based inhibitor specific for cytochrome P-450 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Involvement of cytochrome P450-mediated metabolism in this compound hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Tienilic Acid: A Suicide Substrate Inhibitor of Cytochrome P450 2C9

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tienilic acid, a uricosuric diuretic, was withdrawn from the market due to its association with severe hepatotoxicity. This adverse drug reaction is attributed to its mechanism-based inactivation of cytochrome P450 2C9 (CYP2C9), a key enzyme in drug metabolism. This compound acts as a suicide substrate, whereby it is metabolically activated by CYP2C9 to a reactive intermediate that covalently binds to and irreversibly inactivates the enzyme. This event can trigger an immune response, leading to drug-induced liver injury. This technical guide provides a comprehensive overview of the core mechanisms, quantitative kinetic data, and experimental methodologies relevant to the study of this compound as a suicide substrate inhibitor.

Introduction

This compound is a classic example of a drug whose clinical use was terminated due to mechanism-based metabolic activation leading to toxicity.[1] It serves as a critical case study for drug development professionals in understanding and predicting drug-drug interactions and idiosyncratic adverse reactions. The primary target of this compound's metabolic inactivation is CYP2C9, an enzyme responsible for the metabolism of a significant portion of clinically used drugs.[1] The inactivation process involves the formation of a reactive thiophene (B33073) S-oxide or arene oxide metabolite, which then forms a covalent adduct with the CYP2C9 apoprotein.[2][3] This guide will delve into the specifics of this process, providing both the theoretical framework and practical experimental guidance.

Mechanism of Action: Suicide Substrate Inhibition

Suicide inhibition, also known as mechanism-based inactivation, is a type of irreversible enzyme inhibition where the inhibitor is itself a substrate for the enzyme.[4] The enzyme processes the inhibitor, generating a reactive intermediate that forms a covalent bond with a residue in the enzyme's active site, leading to its inactivation.[4]

Metabolic Activation of this compound

The bioactivation of this compound is initiated by the oxidative metabolism of its thiophene ring by CYP2C9.[1] This process is thought to proceed through one of two primary pathways: the formation of a highly electrophilic thiophene S-oxide or an arene oxide intermediate.[2][3] Both of these reactive metabolites are capable of nucleophilic attack by amino acid residues within the active site of CYP2C9.

Covalent Adduct Formation

The reactive metabolite of this compound rapidly reacts with nucleophilic residues of the CYP2C9 enzyme, forming a stable, covalent adduct.[5] This covalent modification permanently inactivates the enzyme.[2] Mass spectrometry studies have identified the formation of both mono- and di-adducts of this compound with CYP2C9.[5] The formation of this drug-protein adduct is a critical initiating event in the subsequent immune-mediated hepatotoxicity.[2]

Quantitative Data

The interaction between this compound and CYP2C9 has been characterized by several key kinetic parameters. These values are crucial for predicting the potential for drug-drug interactions and for understanding the efficiency of the inactivation process.

| Parameter | Value | Substrate/System | Reference |

| k_inact (min⁻¹) | 0.20 ± 0.01 | (S)-Flurbiprofen | [1] |

| 0.22 ± 0.01 | Diclofenac | [1] | |

| 0.18 ± 0.01 | (S)-Warfarin | [1] | |

| K_I (μM) | 12.5 ± 2.1 | (S)-Flurbiprofen | [1] |

| 13.9 ± 1.8 | Diclofenac | [1] | |

| 6.7 ± 1.1 | (S)-Warfarin | [1] | |

| k_inact / K_I (mL/min/μmol) | 8.9 | (S)-Flurbiprofen / Diclofenac | [6] |

| 10 | (S)-Warfarin | [6] | |

| Partition Ratio | ~34 | (S)-Flurbiprofen | [1] |

| Spectral Binding Affinity (K_s) (μM) | 2 | [1][6] | |

| In Vitro Half-life (min) | 5 | Recombinant P450 2C9 | [1][6] |

| K_m (μM) | 5 ± 1 | 5-hydroxylation of this compound | |

| k_cat (min⁻¹) | 1.7 ± 0.2 | 5-hydroxylation of this compound |

Table 1: Kinetic Parameters for the Inactivation of CYP2C9 by this compound.

Experimental Protocols

Determination of k_inact and K_I

Objective: To determine the maximal rate of inactivation (k_inact) and the concentration of inhibitor that gives half-maximal inactivation (K_I).

Materials:

-

Recombinant human CYP2C9 (e.g., in baculovirus-infected insect cells)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

This compound solutions of varying concentrations

-

Probe substrate for CYP2C9 (e.g., (S)-flurbiprofen, diclofenac, or (S)-warfarin)

-

Acetonitrile (for quenching the reaction)

-

LC-MS/MS system for metabolite quantification

Procedure:

-

Pre-incubation: Prepare a series of incubations containing recombinant CYP2C9, NADPH regenerating system, and varying concentrations of this compound in potassium phosphate buffer.

-

Initiate the reaction by adding the NADPH regenerating system.

-

At various time points, take aliquots of the pre-incubation mixture and add them to a secondary incubation mixture containing a saturating concentration of the probe substrate and the NADPH regenerating system.

-

Quenching: After a short incubation period (e.g., 5-10 minutes), quench the secondary reaction by adding cold acetonitrile.

-

Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the formation of the probe substrate's metabolite.

-

Data Analysis: Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each this compound concentration. The negative slope of this plot gives the observed inactivation rate constant (k_obs).

-

Plot k_obs versus the concentration of this compound. Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine k_inact and K_I.

Determination of the Partition Ratio

Objective: To determine the number of moles of substrate that are converted to product per mole of enzyme that is inactivated.

Materials:

-

Same as for the k_inact and K_I determination.

Procedure:

-

Incubate a fixed concentration of CYP2C9 with varying concentrations of this compound for a time sufficient to allow for maximal inactivation.

-

Measure the residual enzyme activity using a probe substrate as described above.

-

Plot the remaining enzyme activity against the molar ratio of this compound to CYP2C9.

-

The x-intercept of the linear portion of this plot provides an estimate of the partition ratio.[1]

Detection and Identification of Covalent Adducts

Objective: To detect and identify the covalent adduction of this compound metabolites to CYP2C9.

Materials:

-

Recombinant human CYP2C9

-

NADPH regenerating system

-

This compound

-

Potassium phosphate buffer (pH 7.4)

-

Tris-HCl buffer

-

Dithiothreitol (DTT)

-

Iodoacetamide

-

Trypsin

-

HPLC system

-

Electrospray ionization mass spectrometer (ESI-MS)

Procedure:

-

Incubation: Incubate recombinant CYP2C9 with this compound in the presence of an NADPH regenerating system.

-

Protein Precipitation: Precipitate the protein from the incubation mixture using a suitable method (e.g., cold acetone (B3395972) or trichloroacetic acid).

-

Washing: Wash the protein pellet extensively to remove any non-covalently bound this compound and its metabolites.

-

Intact Protein Analysis (Optional): Resuspend a portion of the protein pellet and analyze it by HPLC-ESI-MS to detect the mass shift corresponding to the covalent adduction of the this compound metabolite.[5]

-

Proteolytic Digestion: Resuspend the remaining protein pellet in a denaturing buffer (e.g., containing urea (B33335) or guanidine (B92328) HCl), reduce the disulfide bonds with DTT, and alkylate the free thiols with iodoacetamide.

-

Digest the protein with trypsin overnight at 37°C.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

-

Data Analysis: Search the MS/MS data against the amino acid sequence of CYP2C9, including a variable modification corresponding to the mass of the reactive metabolite of this compound, to identify the adducted peptides and the specific site of modification.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic activation of this compound by CYP2C9 leading to suicide inactivation and immunotoxicity.

Caption: Experimental workflow for determining k_inact and K_I of this compound.

References

- 1. Mechanism-Based Inactivation of Cytochrome P450 2C9 by this compound and (±)-Suprofen: A Comparison of Kinetics and Probe Substrate Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The substrate binding site of human liver cytochrome P450 2C9: an approach using designed this compound derivatives and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism-based inactivation of cytochrome P450 2C9 by this compound and (+/-)-suprofen: a comparison of kinetics and probe substrate selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrospray ionization mass spectrometric analysis of intact cytochrome P450: identification of this compound adducts to P450 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Oxidation of this compound by human yeast-expressed cytochromes P-450 2C8, 2C9, 2C18 and 2C19. Evidence that this drug is a mechanism-based inhibitor specific for cytochrome P-450 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Uricosuric and Diuretic Properties of Tienilic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tienilic acid (also known as ticrynafen) is a pharmaceutical agent that exhibits both uricosuric and diuretic properties. It was previously marketed as an antihypertensive medication but was withdrawn from the market due to concerns about hepatotoxicity. This technical guide provides an in-depth analysis of the pharmacodynamic and pharmacokinetic properties of this compound, with a focus on its mechanisms of action related to uric acid excretion and diuresis. This document summarizes available quantitative data, outlines experimental protocols from key studies, and presents diagrams of the proposed signaling pathways and experimental workflows.

Introduction

This compound is a loop diuretic with the unique additional property of increasing the urinary excretion of uric acid.[1] This dual-action made it a promising therapeutic agent for hypertensive patients, particularly those with or at risk of hyperuricemia.[2] However, reports of severe liver damage ultimately led to its withdrawal from clinical use.[1] Despite its discontinued (B1498344) status, the study of this compound provides valuable insights into the renal handling of uric acid and electrolytes, and its mechanisms of action remain of interest to researchers in pharmacology and drug development.

Uricosuric Properties

This compound exerts a potent uricosuric effect by inhibiting the reabsorption of uric acid in the renal tubules.[3][4] This leads to a significant increase in the fractional excretion of urate and a corresponding decrease in serum uric acid levels.[5]

Mechanism of Action

The primary mechanism for the uricosuric effect of this compound is believed to be the inhibition of the urate transporter 1 (URAT1), located on the apical membrane of the proximal tubule cells. URAT1 is a key transporter responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. By competitively inhibiting URAT1, this compound effectively blocks this reabsorption, leading to increased uric acid in the urine.[4]

Quantitative Data

The following table summarizes the quantitative effects of this compound on uric acid excretion from various clinical studies.

| Parameter | Dosage | Result | Reference |

| Fractional Urate Excretion | Not Specified | Increased from a mean of 11.2% to 47.5% | [3] |

| Serum Uric Acid | 250 mg/day vs. Hydrochlorothiazide 50 mg/day | Significant decrease with this compound, slight increase with hydrochlorothiazide | [6] |

| Plasma Urate Levels | Varying doses | Reduced by an average of 50% | [5] |

| Hypouricemic Effect | 125 mg/day vs. Probenecid 500 mg/day | Significantly greater effect with this compound | [7] |

Diuretic Properties

This compound is classified as a loop diuretic, acting on the thick ascending limb of the loop of Henle to increase sodium and water excretion.[1]

Mechanism of Action

The diuretic effect of this compound is attributed to its inhibition of the Na-K-2Cl cotransporter (NKCC2) in the apical membrane of the epithelial cells of the thick ascending limb.[8] Inhibition of NKCC2 disrupts the reabsorption of sodium, potassium, and chloride ions, leading to an increase in their urinary excretion and, consequently, an increase in water excretion (diuresis).

References

- 1. academic.oup.com [academic.oup.com]

- 2. Uricosuric medications for chronic gout - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of Uricosuric Agents in Chronic Gout - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The use of this compound in nephrotic syndrome: a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: pharmacokinetics, salicylate interaction and creatinine secretion studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of Protein Targets of Reactive Metabolites of this compound in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Properties of Ticrynafen

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ticrynafen, also known as tienilic acid, is a potent loop diuretic with the unique additional property of being a uricosuric agent. This dual mechanism of action made it a promising therapeutic agent for hypertension, particularly in patients with hyperuricemia. However, reports of hepatotoxicity led to its withdrawal from the market. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, metabolic pathways, and analytical methodologies of ticrynafen, intended to serve as a valuable resource for researchers in pharmacology and drug development.

Chemical Structure and Identification

Ticrynafen is chemically designated as [2,3-dichloro-4-(2-thienylcarbonyl)phenoxy]acetic acid. Its structure comprises a dichlorinated phenoxyacetic acid moiety linked to a thiophene (B33073) ring through a carbonyl group.

Table 1: Chemical Identification of Ticrynafen

| Identifier | Value |

| IUPAC Name | [2,3-dichloro-4-(2-thienylcarbonyl)phenoxy]acetic acid |

| Synonyms | This compound, Selacryn, ANP 3624 |

| CAS Number | 40180-04-9 |

| Molecular Formula | C₁₃H₈Cl₂O₄S |

| Molecular Weight | 331.16 g/mol |

| SMILES | O=C(O)COc1cc(C(=O)c2sccc2)c(Cl)c(Cl)c1 |

| InChI Key | AGHANLSBXUWXTB-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

Table 2: Physicochemical Properties of Ticrynafen

| Property | Value | Reference |

| Melting Point | 149 °C | |

| logP (computed) | 4.1 | |

| Protein Binding | >95% (primarily to albumin) | |

| pKa | Data not available | |

| Aqueous Solubility | Data not available |

Experimental Protocols for Physicochemical Property Determination

2.1.1. Determination of Melting Point

The melting point of ticrynafen can be determined using the capillary method as described in various pharmacopeias. The substance is introduced into a capillary tube and heated at a controlled rate. The temperature range from the point at which the substance begins to melt to when it is completely liquid is recorded as the melting point.

2.1.2. Determination of Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. While a computed value is available, an experimental determination can be performed using the shake-flask method. A solution of ticrynafen is prepared in a biphasic system of n-octanol and water. After equilibration, the concentration of ticrynafen in each phase is determined by a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The logP is calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

2.1.3. Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of ticrynafen is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration, and the pKa is determined from the titration curve as the pH at which half of the acid has been neutralized.

2.1.4. Determination of Aqueous Solubility

The aqueous solubility of ticrynafen can be determined by the shake-flask method. An excess amount of solid ticrynafen is added to water in a sealed container and agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of ticrynafen in the saturated solution is quantified using a validated analytical method like HPLC.

Mechanism of Action

Ticrynafen exhibits a dual mechanism of action, functioning as both a loop diuretic and a uricosuric agent.

Diuretic Effect: Inhibition of the Na-K-2Cl Symporter

As a loop diuretic, ticrynafen acts on the thick ascending limb of the loop of Henle in the kidney. It inhibits the Na-K-2Cl symporter (NKCC2) on the apical membrane of the epithelial cells. This inhibition prevents the reabsorption of sodium, potassium, and chloride ions from the tubular fluid into the bloodstream. The increased concentration of these ions in the tubular fluid leads to an osmotic diuresis, resulting in increased excretion of water and electrolytes.

Uricosuric Effect: Inhibition of URAT1

Ticrynafen's uricosuric effect is attributed to its inhibition of the urate transporter 1 (URAT1), which is located on the apical membrane of the proximal tubule cells. URAT1 is responsible for the reabsorption of uric acid from the renal tubules back into the blood. By inhibiting URAT1, ticrynafen increases the excretion of uric acid in the urine, thereby lowering serum uric acid levels.

Metabolism and Pharmacokinetics

Metabolic Pathway

Ticrynafen is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, with CYP2C9 being a key enzyme involved. The metabolism proceeds through two main pathways:

-

Oxidation of the thiophene ring: This leads to the formation of a reactive thiophene sulfoxide (B87167) intermediate. This electrophilic metabolite is believed to be responsible for the covalent binding to CYP2C9, leading to its inactivation and contributing to the observed hepatotoxicity.

-

Hydroxylation of the thiophene ring: This results in the formation of a 5-hydroxy metabolite, which is a major metabolite of ticrynafen.

Pharmacokinetic Parameters

Ticrynafen is well-absorbed after oral administration. It is highly bound to plasma proteins and has a relatively short elimination half-life.

Table 3: Pharmacokinetic Parameters of Ticrynafen in Humans

| Parameter | Value | Reference |

| Bioavailability (F) | Essentially complete after oral administration | |

| Time to Peak Concentration (Tmax) | Data not available | |

| Peak Plasma Concentration (Cmax) | Data not available | |

| Volume of Distribution (Vd) | Data not available | |

| Elimination Half-life (t½) | ~6 hours | |

| Clearance (CL) | Rapid | |

| Protein Binding | >95% |

Synthesis

The synthesis of ticrynafen has been described in the patent literature (DE 2048372). A general synthetic route involves the Friedel-Crafts acylation of 2,3-dichlorophenoxyacetic acid with 2-thenoyl chloride.

A detailed experimental protocol for the synthesis of ticrynafen is not publicly available in peer-reviewed literature. The following is a generalized representation based on the patent information.

Analytical Methods

Several analytical methods have been developed for the quantification of ticrynafen and its metabolites in biological matrices.

Gas-Liquid Chromatography (GLC)

A sensitive GLC assay has been described for the determination of ticrynafen and its metabolites in urine, serum, and plasma. The method involves the derivatization of the carboxylic acid groups by methylation and the hydroxyl group of one of the metabolites by trimethylsilylation to improve volatility and chromatographic separation.

Experimental Protocol Outline (GLC):

-

Sample Preparation: Extraction of ticrynafen and its metabolites from the biological matrix using an organic solvent.

-

Derivatization: Methylation of carboxylic acid groups using a suitable methylating agent (e.g., diazomethane (B1218177) or BF₃-methanol). Trimethylsilylation of the hydroxylated metabolite using a silylating agent (e.g., BSTFA).

-

GLC Analysis:

-

Column: A suitable capillary column (e.g., non-polar or medium-polarity).

-

Carrier Gas: Nitrogen or Helium.

-

Injector and Detector Temperature: Optimized for the derivatized analytes.

-

Temperature Program: A programmed temperature gradient to ensure separation of the analytes.

-

Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).

-

-

Quantification: Using an internal standard and a calibration curve.

High-Performance Liquid Chromatography (HPLC)

HPLC methods offer a reliable and sensitive alternative for the determination of ticrynafen and its metabolites in plasma and urine. Reversed-phase HPLC with UV detection is commonly employed.

Experimental Protocol Outline (HPLC):

-

Sample Preparation: Protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction to isolate the analytes from the plasma or urine matrix.

-

HPLC Analysis:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol) in isocratic or gradient elution mode.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector set at the wavelength of maximum absorbance for ticrynafen.

-

-

Quantification: Using an internal standard and a calibration curve constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Conclusion

Ticrynafen remains a molecule of significant interest due to its unique dual pharmacological action. Despite its withdrawal from the market, the study of its chemical properties, mechanism of action, and metabolic fate continues to provide valuable insights into drug design, metabolism-mediated toxicity, and the complex interplay between drugs and biological systems. This technical guide consolidates the available scientific information on ticrynafen, offering a foundational resource for researchers in the pharmaceutical sciences. Further investigation into the specific molecular interactions of ticrynafen with its target transporters and metabolizing enzymes could pave the way for the design of safer and more effective diuretics and uricosuric agents.

The Effect of Tienilic Acid on Renal Uric Acid Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tienilic acid (also known as ticrynafen) is a diuretic agent that was formerly used for the treatment of hypertension.[1] A hallmark of its pharmacological profile is a potent uricosuric effect, meaning it increases the excretion of uric acid in the urine. This property led to a significant reduction in serum uric acid levels, a departure from many other diuretics which tend to cause hyperuricemia.[2][3][4] The drug was withdrawn from the market due to reports of hepatotoxicity.[1] However, its distinct mechanism of action on renal urate handling remains a valuable case study for understanding the complex processes of uric acid transport and for the development of novel uricosuric agents.

This guide provides an in-depth examination of the mechanisms by which this compound affects renal uric acid transport, supported by quantitative data, detailed experimental protocols, and pathway visualizations. Uric acid homeostasis is primarily managed by a complex interplay of transporters in the renal proximal tubule. Key transporters involved in reabsorption include Urate Transporter 1 (URAT1) and Glucose Transporter 9 (GLUT9), while secretion involves transporters such as ATP-binding cassette subfamily G member 2 (ABCG2) and Organic Anion Transporters (OATs).[5][6] this compound primarily exerts its effect by inhibiting the reabsorption of uric acid.[7]

Core Mechanism of Action

This compound's uricosuric effect is achieved by inhibiting the tubular reabsorption of uric acid in the proximal tubule of the kidney.[2][7] While the specific transporter URAT1 was not identified in the initial studies, modern understanding points to URAT1, located on the apical membrane of proximal tubule cells, as the principal target for uricosuric drugs that inhibit reabsorption.[8][9][10] By blocking this transporter, this compound prevents uric acid from being moved from the tubular lumen back into the bloodstream, thereby increasing its urinary excretion.[10]

Furthermore, this compound itself is an organic acid that is actively secreted into the proximal tubule.[2] It competes with other organic acids, such as p-aminohippurate (B12120003) (PAH), for transport via the common organic acid pathway, which involves basolateral transporters like OAT1 and OAT3.[2][7] Studies have shown that this compound markedly depresses PAH transport.[2] This interaction indicates that this compound is a substrate and competitive inhibitor of this secretory pathway.[7] The net effect of its potent inhibition of urate reabsorption outweighs any potential impact on urate secretion, resulting in a profound overall increase in uric acid excretion.[11][12]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. karger.com [karger.com]

- 3. The hypouricaemic effect of this compound: experience in patients with hyperuricaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Diuretics and uric acid (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Renal Transport of Uric Acid: Evolving Concepts and Uncertainties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 11. portlandpress.com [portlandpress.com]

- 12. This compound in hypertension with hyperuricaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Clinical Studies of Tienilic Acid for Hypertension: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early clinical studies of tienilic acid, a novel diuretic with uricosuric properties, for the treatment of hypertension. The document synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the drug's mechanism of action and typical clinical trial workflow.

Introduction

This compound (also known as ticrynafen) emerged as a promising antihypertensive agent in the late 1970s. Its unique dual mechanism of action, combining diuretic and uricosuric effects, positioned it as a potential alternative to thiazide diuretics, particularly for hypertensive patients with or at risk of hyperuricemia. This guide focuses on the foundational clinical trials that investigated its efficacy and safety profile in the management of mild to moderate essential hypertension.

Quantitative Data Summary

The following tables summarize the key quantitative data extracted from early clinical studies of this compound. These studies were primarily double-blind, randomized controlled trials comparing this compound with hydrochlorothiazide (B1673439) and/or a placebo.

Table 1: Patient Demographics and Baseline Characteristics (Illustrative)

| Characteristic | Study 1 (6-week)[1] | Study 2 (7-month)[2] | Study 3 (5-week)[3][4] | Study 4 (Crossover)[5] |

| Number of Patients | 30 | 66 | 56 | 38 |

| Condition | Mild to moderate essential hypertension | Mild to moderate essential hypertension | Mild to moderate essential hypertension | Mild to moderate essential hypertension |

| Treatment Groups | This compound, Hydrochlorothiazide, Placebo | This compound, Hydrochlorothiazide | This compound, Hydrochlorothiazide | This compound, Hydrochlorothiazide, Placebo |

Table 2: Efficacy Data - Blood Pressure Reduction

| Parameter | This compound | Hydrochlorothiazide | Placebo | Study Duration | Reference |

| Mean Supine BP Reduction (mmHg) | 20/12 | 17/9 | Not Reported | 6 weeks | [1] |

| Blood Pressure Control | Effective | Effective | Not Applicable | Not Specified | [5] |

| Antihypertensive Action | Significant Reduction | Significant Reduction | No Significant Change | 6 weeks | [1] |

| Long-term BP Effect | Maintained | Not Reported | Not Applicable | 24 months | [1] |

Table 3: Metabolic Effects - Serum Uric Acid and Other Parameters

| Parameter | Effect of this compound | Effect of Hydrochlorothiazide | Study Duration | Reference |

| Serum Uric Acid | Striking decline[1] | Significant increase[1] | 6 weeks | [1] |

| Serum Uric Acid | Fell | Rose | 7 months | [2] |

| Serum Potassium | Slight decline[1] | More pronounced decline[1] | 6 weeks | [1] |

| Serum Creatinine | Slight increase[1] | Slight increase[1] | 6 weeks | [1] |

| Blood Urea (B33335) Nitrogen (BUN) | Slight increase[1] | Slight increase[1] | 6 weeks | [1] |

| Urate Clearance | Increased[4] | No modification[4] | 5 weeks | [4] |

Experimental Protocols

The early clinical studies of this compound for hypertension predominantly followed a double-blind, randomized, controlled trial design. Many of these studies were comparative, evaluating the efficacy and safety of this compound against hydrochlorothiazide, a standard diuretic at the time, and often included a placebo group.

Study Design

-

Randomization: Patients were randomly assigned to receive this compound, hydrochlorothiazide, or a placebo.[1][3]

-

Blinding: The studies were double-blind, meaning neither the patients nor the investigators knew which treatment was being administered.[1][2][3]

-

Control Groups: Active control (hydrochlorothiazide) and/or placebo control were used.[1][5]

-

Study Duration: The trial durations varied, with short-term studies lasting around 5 to 6 weeks and longer-term follow-up studies extending up to 24 months.[1][2][4]

-

Design Types: Both parallel-group and crossover designs were employed. In a crossover trial, each patient received all treatments in a sequential order.[5]

Patient Population

-

Inclusion Criteria: The studies typically enrolled adult patients diagnosed with mild to moderate essential hypertension.[1][2][5]

-

Exclusion Criteria: While not extensively detailed in the abstracts, it can be inferred that patients with secondary hypertension, severe renal impairment, or known hypersensitivity to the study drugs were likely excluded.

Intervention

-

This compound Dosage: The daily dosage of this compound was generally 250 mg, which could be increased to 500 mg if the desired blood pressure reduction was not achieved.[2] One study noted that 250 mg of this compound appeared to be equivalent to 50 mg of hydrochlorothiazide.[3]

-

Hydrochlorothiazide Dosage: The comparator, hydrochlorothiazide, was typically administered at a daily dose of 50 mg, with a possible increase to 100 mg.[2]

-

Placebo: A placebo washout period was often included before the active treatment phase to establish a baseline blood pressure.[2]

Outcome Measures

-

Primary Efficacy Endpoint: The primary measure of efficacy was the change in blood pressure from baseline.

-

Secondary Endpoints: Secondary outcomes included changes in serum uric acid levels, serum electrolytes (potassium), and markers of renal function (creatinine and blood urea nitrogen).[1][4]

-

Safety Assessments: The incidence of adverse effects was monitored throughout the studies.[1]

Mechanism of Action and Experimental Workflow

Signaling Pathways and Mechanisms

This compound exerts its therapeutic effects through a direct action on the renal tubules. It inhibits the reabsorption of sodium and uric acid, leading to increased urinary excretion of both.[6] This dual action accounts for its diuretic (and thus antihypertensive) and uricosuric properties.

Caption: Mechanism of action of this compound in the renal tubule.

Experimental Workflow

The clinical trials of this compound generally followed a structured workflow, from patient recruitment to data analysis, typical for studies of antihypertensive drugs.

Caption: Typical experimental workflow for a clinical trial of this compound.

Conclusion

The early clinical studies of this compound demonstrated its efficacy as an antihypertensive agent, comparable to that of hydrochlorothiazide.[1][2][5] Its distinct advantage was its potent uricosuric effect, which led to a significant reduction in serum uric acid levels, in contrast to the hyperuricemic effect observed with thiazide diuretics.[1][2][4] While generally well-tolerated, subsequent post-marketing surveillance revealed a risk of severe hepatotoxicity, which ultimately led to its withdrawal from the market in many countries. Nevertheless, the study of this compound provided valuable insights into the development of antihypertensive agents with favorable metabolic profiles.

References

- 1. A double-blind comparison of the effects of hydrochlorothiazide and tienylic acid (a diuretic with uricosuric properties) in hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An evaluation of this compound, a new diuretic uricosuric agent, in the therapy of arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multicentre comparative trial of this compound and hydrochlorothiazide in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Experiences with a new hypouricemic diuretic (this compound): comparison with hydrochlorothiazide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound in the treatment of mild to moderate hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A double-blind study of this compound with two year follow-up of patients with mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of [2,3-dichloro-4-(2-thienylcarbonyl)phenoxy]acetic Acid (Ticrynafen): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

[2,3-dichloro-4-(2-thienylcarbonyl)phenoxy]acetic acid, known as ticrynafen or tienilic acid, is a potent diuretic and uricosuric agent. Formerly marketed for the treatment of hypertension, its clinical use was curtailed due to a significant risk of hepatotoxicity. This technical guide provides a comprehensive overview of the pharmacological profile of ticrynafen, with a focus on its pharmacokinetics, pharmacodynamics, mechanism of action, and the molecular pathways underlying its therapeutic effects and toxicity. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction

Ticrynafen is a loop diuretic that possesses the unique additional property of promoting uric acid excretion.[1] This dual mechanism of action made it an attractive therapeutic option for hypertensive patients, particularly those with or at risk of hyperuricemia and gout.[2] However, post-marketing surveillance revealed an unacceptable incidence of severe, and in some cases fatal, liver injury, leading to its withdrawal from the market in 1982.[1][3] Despite its clinical discontinuation, the study of ticrynafen continues to provide valuable insights into drug metabolism, mechanisms of drug-induced liver injury (DILI), and the intricate interplay between pharmacology and toxicology.

Pharmacological Profile

Pharmacodynamics

The primary pharmacodynamic effects of ticrynafen are diuresis, natriuresis, and uricosuria. It effectively reduces blood pressure in hypertensive patients and lowers serum uric acid levels.[4][5]

| Parameter | Effect | Quantitative Data | Reference |

| Diuresis & Natriuresis | Increased excretion of sodium and water. | Maximum sodium excretion reached 5.2% of the filtered load with 500 and 1000 mg oral doses.[6] A 250 mg dose had natriuretic activity comparable to 50 mg of ethacrynic acid, and a 500 mg dose was comparable to 50 mg of hydrochlorothiazide (B1673439).[7] | [6][7] |

| Uricosuria | Increased excretion of uric acid. | A 2.5-fold increase in fractional urate clearance was observed.[8] Serum uric acid levels were reduced by up to 62%.[8] In a comparative study, ticrynafen (125-250 mg/day) reduced serum uric acid by 33.8%, which was significantly greater than the 26% reduction seen with probenecid (B1678239) (0.5-1.0 g/day ).[9] | [8][9] |

| Antihypertensive Effect | Reduction in blood pressure. | In hypertensive men, both ticrynafen and hydrochlorothiazide significantly decreased mean arterial pressure by 8% to 18%.[8] | [8] |

| Electrolyte Balance | Decreased serum potassium and chloride. Increased BUN and carbon dioxide content. | Changes were generally reversible and comparable to those induced by hydrochlorothiazide.[8] | [8] |

Pharmacokinetics

Ticrynafen is rapidly absorbed after oral administration and is extensively metabolized. Its pharmacokinetic profile is characterized by a relatively short half-life.

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | 3-4 hours | [10] |

| Peak Plasma Concentration (Cmax) | 10-11 µg/mL (after a 250 mg oral dose) | [10] |

| Elimination Half-life (t½) | Shorter than previously reported in some studies, indicating faster elimination.[11] | [11] |

| Metabolism | Primarily hepatic, involving cytochrome P450 enzymes.[12] Major metabolites include an alcohol and a diacid metabolite.[10] | [10][12] |

| Excretion | Approximately 40% of a dose is recovered in the urine within 24 hours, with 30% as the parent compound and 10% as metabolites.[10] It is likely excreted via a saturable renal tubular transport mechanism.[11] | [10][11] |

| Protein Binding | Extensively bound to plasma proteins. | [13] |

Mechanism of Action

Diuretic and Uricosuric Effects

Ticrynafen exerts its diuretic and uricosuric effects by acting on the renal tubules. Its natriuretic site of action is in the cortical diluting segment of the distal nephron.[10] It inhibits the reabsorption of both sodium and uric acid from the tubular fluid.[13][14] The uricosuric effect is quantitatively important for its overall therapeutic response and is achieved through the inhibition of tubular reabsorption of both filtered and secreted urate.[14]

Diagram: Mechanism of Diuretic and Uricosuric Action

Caption: Ticrynafen inhibits sodium and urate transporters in the renal tubules.

Hepatotoxicity

The hepatotoxicity of ticrynafen is a complex process involving metabolic activation and a subsequent immune response.

Ticrynafen is metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2C9, in the liver.[1] This metabolic process can lead to the formation of reactive electrophilic metabolites.[12] These reactive intermediates can covalently bind to cellular proteins, leading to cellular stress and initiating an immune response.[15] The formation of a glutathione-tienilic acid adduct has been identified in the bile of rats, confirming the generation of electrophilic metabolites.[12]

The current understanding is that ticrynafen-induced hepatotoxicity is primarily an immune-mediated event.[16] The covalent binding of reactive metabolites to liver proteins can form neoantigens. These drug-altered liver cell determinants can break immune tolerance, leading to the production of autoantibodies (such as anti-LKM2 antibodies) and a cell-mediated cytotoxic response against hepatocytes.[11][16] This results in an inflammatory cascade and hepatocellular necrosis, clinically presenting as acute hepatitis.[3]

Diagram: Signaling Pathway of Ticrynafen-Induced Hepatotoxicity

Caption: Metabolic activation and immune response in ticrynafen hepatotoxicity.

Experimental Protocols

Determination of Ticrynafen in Biological Fluids (HPLC Method)

A simple and reliable High-Performance Liquid Chromatography (HPLC) method has been developed for the determination of ticrynafen and its alcohol metabolite in plasma and urine.[11]

-

Sample Preparation:

-

Acidify plasma or urine samples.

-

Extract with a suitable organic solvent (e.g., diethyl ether).

-

Evaporate the organic layer to dryness.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a wavelength where ticrynafen and its metabolites show significant absorbance.

-

Quantification: Use of an internal standard and construction of a calibration curve with known concentrations of the analytes.

-

Assessment of Hepatotoxicity in Animal Models

Animal models, particularly rats, have been used to investigate the mechanisms of ticrynafen-induced hepatotoxicity.

-

Animal Model: Male Sprague-Dawley rats are a commonly used model.

-

Treatment:

-

Administer ticrynafen orally at a specified dose (e.g., 300 mg/kg).[12]

-

In some studies, co-administer a glutathione (B108866) biosynthesis inhibitor like L-buthionine-(S,R)-sulfoximine (BSO) to exacerbate toxicity.[12]

-

To investigate the role of CYP450, a CYP inhibitor such as 1-aminobenzotriazole (B112013) (ABT) can be administered prior to ticrynafen.[12]

-

-

Endpoint Analysis:

-

Blood Chemistry: Measure serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).

-

Histopathology: Collect liver tissue for histological examination to assess for necrosis and other signs of liver damage.

-

Biomarker Analysis: Measure hepatic glutathione (GSH) levels and the expression of genes responsive to oxidative stress (e.g., heme oxygenase-1).[12]

-

Metabolite Identification: Analyze bile for the presence of drug-glutathione adducts using techniques like liquid chromatography-mass spectrometry (LC-MS).[12]

-

Diagram: Experimental Workflow for Preclinical Hepatotoxicity Assessment

Caption: A typical workflow for assessing drug-induced liver injury in preclinical studies.

Clinical Trial Design Considerations

The evaluation of diuretic and uricosuric agents typically involves randomized, double-blind, comparative clinical trials.

Diagram: Illustrative Clinical Trial Workflow

Caption: A generalized workflow for a clinical trial of a diuretic/uricosuric agent.

Conclusion

[2,3-dichloro-4-(2-thienylcarbonyl)phenoxy]acetic acid (ticrynafen) possesses a unique and potent pharmacological profile, combining effective diuretic, natriuretic, and uricosuric actions. While its clinical utility was ultimately negated by an unacceptable risk of severe hepatotoxicity, the study of ticrynafen has been instrumental in advancing our understanding of drug-induced liver injury. The mechanisms of its metabolic activation by cytochrome P450 enzymes and the subsequent immune-mediated hepatotoxicity serve as a critical case study for drug safety and toxicology. The data and protocols presented in this guide are intended to support further research into the complex interactions between drug metabolism, efficacy, and adverse reactions, with the ultimate goal of developing safer and more effective therapeutic agents.

References

- 1. GLC determination of ticrynafen and its metabolites in urine, serum, and plasma of humans and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ticrynafen and hydrochlorothiazide in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical trials of diuretic therapy in heart failure: research directions and clinical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ticrynafen and hydrochlorothiazide. A comparison in hypertensive patients with renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical study of ticrynafen. A new diuretic, antihypertensive, and uricosuric agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Inflammatory signaling on cytochrome P450-mediated drug metabolism in hepatocytes [frontiersin.org]

- 7. Comparative effects of ticrynafen and hydrochlorothiazide in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic and pharmacodynamic studies of this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Immune mechanisms in this compound associated hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Immune mechanisms in this compound associated hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Immunological Mechanisms and Immune-Based Biomarkers of Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ticrynafen: a novel uricosuric antihypertensive natriuretic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of Protein Targets of Reactive Metabolites of this compound in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A 12-Week, Multicenter, Randomized, Double-Blind, Placebo-Controlled Clinical Trial for Evaluation of the Efficacy and Safety of DKB114 on Reduction of Uric Acid in Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

Tienilic acid and its impact on sodium reabsorption

An In-depth Technical Guide to Tienilic Acid and its Impact on Sodium Reabsorption

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (also known as ticrynafen) is a diuretic and uricosuric agent that exerts its primary effects on the renal tubules. Its diuretic action, characterized by increased sodium and water excretion, is attributed to the inhibition of sodium reabsorption in the cortical diluting segment of the distal nephron. Concurrently, it produces a notable uricosuric effect by inhibiting the tubular reabsorption of uric acid in the proximal tubule. This dual mechanism of action made it a subject of significant interest for the management of hypertension, particularly in patients with hyperuricemia. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its impact on sodium reabsorption, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Introduction

This compound, [2,3-dichloro-4-(2-thienylcarbonyl)phenoxy]acetic acid, is a loop diuretic with potent uricosuric properties.[1] Unlike thiazide diuretics, which can cause hyperuricemia, this compound's ability to lower serum uric acid levels while promoting natriuresis presented a potential therapeutic advantage.[2][3] The drug acts on different segments of the nephron to produce its diuretic and uricosuric effects.[1] Its natriuretic effect is primarily localized to the cortical diluting segment of the distal tubule, while its uricosuric action occurs in the proximal tubule.[1][4] This document will delve into the core mechanisms of this compound's action on renal sodium handling, present key quantitative findings from clinical and preclinical studies, and outline the experimental methodologies used to elucidate these effects.

Mechanism of Action: Impact on Sodium Reabsorption

The primary diuretic effect of this compound stems from its inhibition of sodium reabsorption in the kidney. Studies indicate that its site of action is the cortical diluting segment of the distal nephron.[4][5] In this region, it is believed to inhibit the Na-Cl cotransporter (NCC), a mechanism analogous to that of thiazide diuretics. By blocking this transporter on the luminal side of the tubular cells, this compound reduces the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This leads to an increase in the osmotic pressure of the tubular fluid, causing more water to be retained within the tubule and excreted as urine, a process known as natriuresis.[4][6] Maximum sodium excretion observed in studies reached 5.2% of the filtered load.[4]

The drug must first be actively secreted into the tubular lumen to exert its effect. Being highly bound to plasma proteins (over 95%), glomerular filtration of this compound is minimal.[1] Instead, it is actively secreted into the proximal tubule via the organic anion transport (OAT) system.[1][7] From there, it travels to its site of action in the distal nephron.

Figure 1: Cellular mechanism of this compound in the distal tubule.

Quantitative Data on Renal and Systemic Effects

Clinical studies have quantified the effects of this compound on various physiological parameters. The data consistently demonstrates its diuretic and antihypertensive actions, alongside a significant reduction in serum uric acid.

Table 1: Effects of this compound on Serum and Urine Parameters in Healthy Volunteers

| Parameter | Baseline (Mean ± SD) | After this compound (Mean ± SD) | Percentage Change | Reference |

|---|---|---|---|---|

| Serum Urate (mmol/l) | 0.34 ± 0.04 | 0.16 ± 0.01 | -52.9% | [8] |

| Fractional Urate Excretion (%) | 11.2 ± 1.3 | 47.5 ± 5.7 | +324.1% | [8] |

| Body Weight (kg) | 67.1 ± 4.7 | 64.5 ± 4.7 | -3.9% | [8] |

| Maximum Sodium Excretion (% of filtered load) | - | 5.2% | - |[4] |

Table 2: Comparison of this compound and Hydrochlorothiazide in Hypertensive Patients (after 3-5 weeks of treatment)

| Parameter | This compound (250 mg/day) | Hydrochlorothiazide (50 mg/day) | Reference |

|---|---|---|---|

| Change in Blood Pressure | Similar significant decrease | Similar significant decrease | [2][3] |

| Serum Uric Acid | Significant decrease | Slight increase | [2][3] |

| Urate Clearance | Significant increase | No modification | [2] |

| Serum Sodium | Minor variations | Minor variations | [3] |

| Serum Potassium | Decrease | Decrease | [3] |

| Plasma Renin Activity | Increase | Increase |[3] |

Experimental Protocols

The characterization of this compound's effects on sodium reabsorption has been achieved through various experimental designs, from preclinical animal models to human clinical trials.

In Vivo Assessment of Diuretic Activity in Rodents

This protocol provides a generalized framework for evaluating the diuretic, natriuretic, and kaliuretic activity of a test compound like this compound in rats.

Objective: To measure the effect of this compound on urine volume and electrolyte excretion.

Methodology:

-

Animal Model: Male Wistar rats (150-200g) are used.

-

Acclimatization: Animals are housed in metabolic cages for several days before the experiment to adapt to the environment. They are fasted for 18 hours prior to the experiment, with free access to water.[9]

-

Grouping: Rats are divided into at least two groups (n=6 per group): a control group receiving the vehicle (e.g., normal saline) and a test group receiving this compound suspended in the vehicle.[10][11]

-

Hydration & Dosing: All animals receive a saline load (e.g., 25 ml/kg) orally to ensure a uniform state of hydration and promote diuresis. The test group receives the drug (e.g., 10 mg/kg) either orally or via intraperitoneal injection, while the control group receives the vehicle alone.[9][11]

-

Urine Collection: Animals are immediately placed back into the metabolic cages. Urine is collected at set intervals, typically over 5 to 24 hours.[9]

-

Analysis:

-

The total volume of urine for each animal is recorded.

-

Urine samples are analyzed for sodium (Na+) and potassium (K+) concentrations using a flame photometer.

-

Parameters such as diuretic action (ratio of test group urine volume to control group) and natriuretic/kaliuretic activity are calculated.

-

References

- 1. karger.com [karger.com]

- 2. An evaluation of this compound, a new diuretic uricosuric agent, in the therapy of arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Experiences with a new hypouricemic diuretic (this compound): comparison with hydrochlorothiazide] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ticrynafen: site of natriuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: pharmacokinetics, salicylate interaction and creatinine secretion studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and mode of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tubular secretion and effects of this compound in the hen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

- 9. rjptsimlab.com [rjptsimlab.com]

- 10. m.youtube.com [m.youtube.com]

- 11. scribd.com [scribd.com]

Methodological & Application

Application Notes and Protocols: In Vitro Assay for Tienilic Acid-Mediated CYP2C9 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction